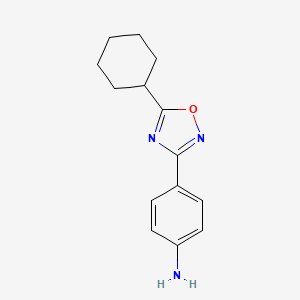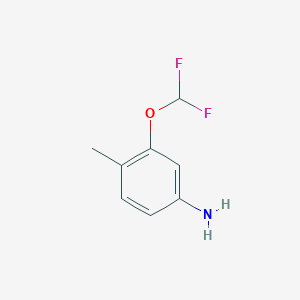
3-(二氟甲氧基)-4-甲基苯胺
描述
3-(Difluoromethoxy)-4-methylaniline is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
傅里叶变换光谱分析
4-氯-2-甲基苯胺和 4-氯-3-甲基苯胺等相关化合物的傅里叶变换红外光谱 (FTIR) 和 FT-拉曼光谱分析提供了对这些化合物的基本模式和振动频率的见解。此类分析有助于理解各种基团的相互作用以及取代基团对氨基振动模式的影响 (Arjunan & Mohan, 2008)。
多酚化学和生物活性
多酚化学研究,如对原花青素 B2 的研究,通常涉及甲基苯胺的衍生物。这些研究对于确定低聚原花青素中的连接区域化学和立体化学至关重要,有助于理解这些化合物的化学性质和潜在应用 (Kozikowski, Tueckmantel, & George, 2000)。
苯胺降解
研究苯胺及其衍生物(包括甲基苯胺变体)的降解对于环境和废水处理应用至关重要。对能够降解苯胺的细菌(如 Delftia sp. AN3)的研究有助于理解这些生物在处理苯胺污染环境中的途径和潜在用途 (Liu et al., 2002)。
合成和反应性研究
通过铃木交叉偶联等反应合成甲基苯胺衍生物的研究有助于了解它们的反应性、结构特征以及在包括材料科学和制药在内的各个领域的潜在应用 (Rizwan 等,2021)。
作用机制
Target of Action
It’s worth noting that compounds with a difluoromethoxy group have been found to interact with various biological targets
Mode of Action
The difluoromethoxy group is known to influence the lipophilicity of molecules, which can affect their interaction with biological targets . The compound may bind to its targets and induce changes in their function, but the specifics of these interactions are currently unknown.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
The presence of the difluoromethoxy group can influence the compound’s pharmacokinetic properties For instance, it can affect the compound’s lipophilicity, which can influence its absorption and distribution
Result of Action
Compounds with similar structures have been found to exert various biological effects
Action Environment
The action of 3-(Difluoromethoxy)-4-methylaniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy Additionally, the presence of other molecules can influence the compound’s interactions with its targets
生化分析
Biochemical Properties
3-(Difluoromethoxy)-4-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of 3-(Difluoromethoxy)-4-methylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function.
Cellular Effects
The effects of 3-(Difluoromethoxy)-4-methylaniline on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, 3-(Difluoromethoxy)-4-methylaniline impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, 3-(Difluoromethoxy)-4-methylaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of 3-(Difluoromethoxy)-4-methylaniline to cytochrome P450 enzymes can inhibit their activity, leading to reduced metabolism of certain substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Difluoromethoxy)-4-methylaniline have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 3-(Difluoromethoxy)-4-methylaniline can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(Difluoromethoxy)-4-methylaniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At high doses, 3-(Difluoromethoxy)-4-methylaniline can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage.
Metabolic Pathways
3-(Difluoromethoxy)-4-methylaniline is involved in several metabolic pathways, including those related to the metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidative metabolism of foreign compounds . This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 3-(Difluoromethoxy)-4-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 3-(Difluoromethoxy)-4-methylaniline within tissues are influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport.
Subcellular Localization
The subcellular localization of 3-(Difluoromethoxy)-4-methylaniline is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of 3-(Difluoromethoxy)-4-methylaniline to specific organelles is mediated by targeting signals and post-translational modifications that direct its localization. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
3-(difluoromethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPKMFVBKRHCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656117 | |
| Record name | 3-(Difluoromethoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264194-31-2 | |
| Record name | 3-(Difluoromethoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethoxy)-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418545.png)


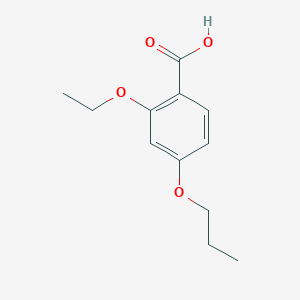
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)
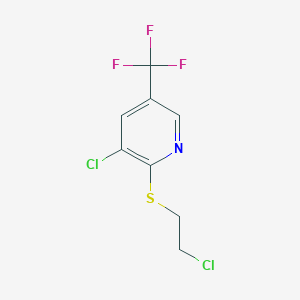

![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)
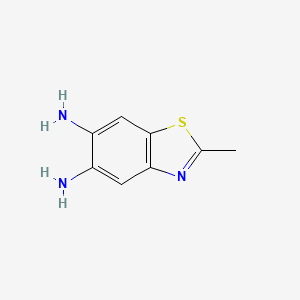
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
